molecular formula C14H14N2O3 B14694649 Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- CAS No. 25836-86-6

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-

Katalognummer: B14694649
CAS-Nummer: 25836-86-6
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: WQBWLBFYGGLJTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-: is a chemical compound with the molecular formula C14H14N2O3. It is known for its unique structure, which includes a benzenamine core attached to a 4-nitrophenoxyethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- typically involves the reaction of benzenamine with 2-(4-nitrophenoxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- involves its interaction with specific molecular targets. The nitrophenoxyethyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The benzenamine core can undergo electrophilic substitution, allowing the compound to modify biological macromolecules and alter their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it more versatile compared to its analogs .

Eigenschaften

CAS-Nummer

25836-86-6

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

N-[2-(4-nitrophenoxy)ethyl]aniline

InChI

InChI=1S/C14H14N2O3/c17-16(18)13-6-8-14(9-7-13)19-11-10-15-12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI-Schlüssel

WQBWLBFYGGLJTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.